{dispiro[2.0.2^{4}.1^{3}]heptan-7-yl}methanol
Description
Significance of Highly Strained Organic Molecules in Contemporary Organic Chemistry
Highly strained organic molecules are compounds that possess significant angle, torsional, or steric strain, forcing bonds into conformations that deviate from the ideal. This stored potential energy leads to unique reactivity and physical properties not observed in their unstrained counterparts. The study of these molecules is significant as it challenges and expands our understanding of chemical bonding and reactivity. The inherent strain can be harnessed as a driving force for chemical transformations, enabling the synthesis of complex molecular architectures. Furthermore, the rigid and well-defined three-dimensional structures of strained molecules make them valuable scaffolds in medicinal chemistry and materials science, where precise spatial arrangement of functional groups is crucial.
Overview of Dispiro[2.0.2.1]heptane and Related Polycyclic Hydrocarbons
Dispiro[2.0.2.1]heptane is a polycyclic hydrocarbon that serves as the parent framework for {dispiro[2.0.2⁴.1³]heptan-7-yl}methanol. Its structure consists of two cyclopropane (B1198618) rings and one cyclopentane (B165970) ring, with two spiro-fused carbons. This arrangement results in a highly strained and rigid molecule. The systematic IUPAC name for this hydrocarbon is dispiro[2.0.2⁴.1³]heptane.
The synthesis and properties of dispiro[2.0.2.1]heptane and its derivatives have been a subject of interest in organic chemistry. These compounds are often used as building blocks in the synthesis of more complex molecules, including those with potential applications in liquid crystals and other advanced materials. The unique electronic environment created by the fused cyclopropane rings imparts interesting chemical characteristics to these molecules.
Table 1: Properties of Dispiro[2.0.2.1]heptane
| Property | Value |
|---|---|
| CAS Number | 33475-22-8 |
| Molecular Formula | C₇H₁₀ |
| Molecular Weight | 94.15 g/mol |
Contextualization of {dispiro[2.0.2⁴.1³]heptan-7-yl}methanol within Strained Spirocyclic Frameworks
While detailed research focusing exclusively on {dispiro[2.0.2⁴.1³]heptan-7-yl}methanol is not extensively available in peer-reviewed literature, its chemical identity is established, and it is available commercially as a building block for chemical synthesis. Its properties can be inferred from the extensive studies on related dispiro[2.0.2.1]heptane derivatives.
Table 2: Properties of {dispiro[2.0.2⁴.1³]heptan-7-yl}methanol
| Property | Value |
|---|---|
| CAS Number | 422318-76-1 |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
The synthesis of related dispiro[2.0.2.1]heptane derivatives, such as the corresponding carboxylic acid, has been reported. sigmaaldrich.comsynthonix.com It is plausible that {dispiro[2.0.2⁴.1³]heptan-7-yl}methanol could be synthesized via the reduction of this carboxylic acid or its corresponding aldehyde. The study of such derivatives is often driven by their potential use in creating novel ferroelectric liquid crystalline compounds. researchgate.net
Properties
CAS No. |
422318-76-1 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.2 |
Purity |
95 |
Origin of Product |
United States |
Theoretical and Structural Analyses of Dispiro 2.0.2.1 Heptane Systems
Geometrical Architectures and Conformational Studies
The geometry of the dispiro[2.0.2.1]heptane skeleton is significantly influenced by the inherent strain of its constituent rings. X-ray diffraction studies on derivatives such as 7-dispiro[2.0.2.1]heptane carboxylic acid have provided detailed insights into its molecular structure. iucr.org The arrangement of the spiro-fused cyclopropane (B1198618) rings creates a rigid and compact architecture.
Substituents on the dispiro[2.0.2.1]heptane skeleton can induce notable changes in its geometry. For instance, multiple methyl substitutions can lead to a general elongation of the bonds in the outer rings. rsc.org Specifically, permethylation of the terminal three-membered rings results in an elongation of the distal bonds by approximately 0.030 Å and the proximal bonds by about 0.020 Å. rsc.org Even the central C-C bond of the cyclobutane (B1203170) ring can be affected by such substitutions. rsc.org
Conformational changes, though limited by the rigid framework, can influence the bond length distribution within the skeleton. iucr.org The packing of these molecules in a crystal lattice is also governed by their unique three-dimensional shape. rsc.org
Table 1: Effect of Methyl Substitution on Bond Lengths in the Dispiro[2.0.2.1]heptane Skeleton
| Bond Type | Change in Bond Length (Å) |
|---|---|
| Distal bonds in outer rings | +0.030 |
| Proximal bonds in outer rings | +0.020 |
| Central C-C bond | Slight elongation |
Data sourced from CrystEngComm (RSC Publishing). rsc.org
Ring Strain Energy Calculations and Aromaticity Considerations
The dispiro[2.0.2.1]heptane system, also known as rsc.orgtriangulane, is characterized by significant ring strain due to the presence of multiple three-membered rings. acs.orguu.nl The strain energy (SE) of the parent rsc.orgtriangulane has been calculated to be 100.5 kcal/mol. acs.org This high strain energy is a consequence of the deviation of bond angles from the ideal tetrahedral angle and the eclipsing interactions between adjacent C-H bonds.
The introduction of heteroatoms into the dispiro[2.0.2.1]heptane skeleton can modulate the ring strain. For example, the phospha rsc.orgtriangulane, where a phosphorus atom replaces one of the carbon atoms, exhibits a lower strain energy of 87.9 kcal/mol. acs.org This reduction in strain is attributed to the different bonding preferences of phosphorus compared to carbon. The excess strain per spiro atom in phospha[n]triangulanes is approximately 5.3 kcal/mol, which is less than the 8.6 kcal/mol observed for the corresponding carbocyclic [n]triangulanes. acs.org
While the concept of aromaticity is not typically applied to saturated carbocyclic systems like dispiro[2.0.2.1]heptane, studies on related unsaturated three-membered heterocycles have explored aromatic and anti-aromatic character. acs.org For instance, a silacyclopropane ring within a dispiro system can exhibit some degree of aromatic character due to the involvement of silicon's d-orbitals. acs.org However, for the all-carbon dispiro[2.0.2.1]heptane system, aromaticity is not a significant consideration in its ground-state electronic structure.
Table 2: Calculated Strain Energies (SE) and Heats of Formation (ΔHf)
| Compound | Strain Energy (SE) (kcal/mol) | Heat of Formation (ΔHf) (kcal/mol) |
|---|---|---|
| rsc.orgTriangulane (Dispiro[2.0.2.1]heptane) | 100.5 | 75.3 |
| Phospha rsc.orgtriangulane | 87.9 | 78.2 |
| Cyclopropane | 28.0 | 12.6 |
| Spiropentane | 64.6 | 44.3 |
Data sourced from the Journal of the American Chemical Society. acs.org
Electronic Structure Characterization and Bonding Properties
The electronic structure of dispiro[2.0.2.1]heptane is characterized by bent bonds, a hallmark of cyclopropane rings. An experimental charge density study of 7-dispiro[2.0.2.1]heptane carboxylic acid revealed specific features of the electron distribution in polyspirocyclopropanes. iucr.org The analysis of bond critical-point properties from this study showed that the effect of a π-acceptor substituent, such as a hydroxycarbonyl group, is more pronounced on the endo-side of the molecule. iucr.org This observation has implications for the chemical reactivity of the compound.
Stereochemical Rigidity and Chiral Characteristics of the Dispiro[2.0.2.1]heptane Skeleton
The rigid, three-dimensional structure of the dispiro[2.0.2.1]heptane skeleton gives rise to interesting stereochemical properties. The molecule is chiral, and its derivatives can exist as enantiomers and diastereomers. researchgate.nettandfonline.com This inherent chirality has been exploited in the synthesis of novel ferroelectric liquid crystalline compounds. researchgate.nettandfonline.com
Helicity and Chirality
The spiro-fusion of the cyclopropane rings in the dispiro[2.0.2.1]heptane framework can create a helical twist, leading to σ- researchgate.nethelicene characteristics in some derivatives. tandfonline.com This helicity is a source of chirality in these molecules. Optically active dispiro[2.0.2.1]heptane derivatives have been synthesized, and their absolute configurations have been determined. researchgate.net For example, enantiomerically pure forms of trispiro[2.0.0.2.1.1]nonanes, which are related to the dispiro[2.0.2.1]heptane system, have been prepared and characterized as (M)- and (P)-isomers, denoting their helical sense. researchgate.net
Diastereomeric Relationships
Substituents on the dispiro[2.0.2.1]heptane ring can lead to the formation of diastereomers. For instance, the synthesis of optically active mesogenic dispiro[2.0.2.1]heptane derivatives has yielded diastereomeric compounds with distinct physical properties. tandfonline.com An interesting observation was made with two diastereomers, (1S,3R,4S)-4a and (1S,3R,4R)-5a, which exhibited opposite signs for spontaneous polarization but the same sense for the helical twisting in the cholesteric phase. tandfonline.com This suggests that the origins of these two properties are different. The ability to synthesize and separate diastereomers of dispiro[2.0.2.1]heptane derivatives is crucial for tuning their properties for applications in materials science. researchgate.netzendy.io
Synthetic Methodologies for Dispiro 2.0.2.1 Heptane Derivatives
Strategies for the Construction of the Dispiro[2.0.2.1]heptane Core
The formation of the strained tricyclic core of dispiro[2.0.2.1]heptane is the cornerstone of synthesizing its derivatives. This is primarily achieved through the creation of the central cyclopropane (B1198618) ring fused to two existing cyclopropane rings.
Cyclopropanation Techniques and Carbene Additions
A prevalent strategy for constructing the dispiro[2.0.2.1]heptane core involves the cyclopropanation of bicyclopropylidene. This key precursor, a tetrasubstituted alkene, serves as an excellent substrate for various carbene and carbenoid addition reactions. orgsyn.org
One of the most effective methods is the Simmons-Smith cyclopropanation. organicreactions.orgwikipedia.org This reaction, which typically utilizes a zinc-copper couple and diiodomethane, generates a zinc carbenoid species that adds to the double bond of bicyclopropylidene to form the dispiro[2.0.2.1]heptane ring system. mpg.de A modification of this method, known as the Furukawa modification, employs diethylzinc (B1219324) (Et₂Zn), which can enhance reactivity. wikipedia.org
| Reaction | Reagents | Key Intermediate | Notes |
|---|---|---|---|
| Simmons-Smith Reaction | CH₂I₂, Zn/Cu couple | ICH₂ZnI | Stereospecific reaction preserving the geometry of the double bond. wikipedia.org |
| Furukawa Modification | CH₂I₂, Et₂Zn | ICH₂ZnEt | Can offer increased reactivity compared to the traditional Simmons-Smith reaction. wikipedia.org |
| Palladium-Catalyzed Cyclopropanation | CH₂N₂ (Diazomethane), Pd(OAc)₂ | Palladium-carbene complex | Effective for the cyclopropanation of 7-methylenedispiro[2.0.2.1]heptane. mpg.de |
| Dibromocarbene Addition | CHBr₃, NaOH, Phase-transfer catalyst | :CBr₂ | Forms 7,7-dibromodispiro[2.0.2.1]heptane, a precursor for further functionalization. smolecule.com |
Another important approach is the addition of dihalocarbenes, such as dibromocarbene (:CBr₂), to bicyclopropylidene. This reaction yields 7,7-dihalodispiro[2.0.2.1]heptanes, which are versatile intermediates that can be further functionalized. smolecule.com The addition of chloromethylcarbene to bicyclopropylidene has also been reported as a key step in an alternative route to the dispiro[2.0.2.1]heptane skeleton. mpg.de Furthermore, palladium-catalyzed reactions with diazomethane (B1218177) have been successfully employed for the cyclopropanation of precursors like 7-methylenedispiro[2.0.2.1]heptane. mpg.de
Multicomponent Reaction Approaches for Spiro/Dispiro Heterocycles
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. While the direct application of MCRs for the synthesis of the purely carbocyclic dispiro[2.0.2.1]heptane core is not extensively documented in the reviewed literature, their utility in constructing complex spiro and dispiro heterocyclic systems is well-established. beilstein-journals.orgresearchgate.net These reactions often proceed with high atom economy and can generate significant molecular complexity in a single step. researchgate.net
For instance, three-component reactions involving isatin, an amine, and a suitable third component are widely used to generate spirooxindole derivatives. beilstein-journals.org Although these examples result in heterocyclic systems, the underlying principles of bringing multiple components together to rapidly build complex spiro architectures could potentially be adapted for the synthesis of carbocyclic dispiro compounds, representing an area for future synthetic exploration.
Stereoselective and Asymmetric Synthesis of Chiral Dispiro Systems
The synthesis of enantiomerically pure dispiro[2.0.2.1]heptane derivatives is of significant interest, particularly for applications in materials science, such as ferroelectric liquid crystals. researchgate.net Several strategies have been developed to achieve stereocontrol.
One successful approach is the enzymatic deracemization of racemic mixtures. For example, enantioselective enzymatic acylation of racemic endo-{dispiro[2.0.2.1]heptan-7-yl}methanol using Lipase (B570770) PS® has been shown to provide the corresponding optically active compounds with high enantiomeric excess (>95% ee). researchgate.net This method allows for the separation of enantiomers by selectively acylating one enantiomer, leaving the other unreacted.
Another strategy involves the classical optical resolution of racemic carboxylic acid precursors. Racemic exo-dispiro[2.0.2.1]heptane-1-carboxylic acid has been successfully resolved to furnish the enantiomerically pure acids, which can then be used in subsequent synthetic steps to produce chiral dispiro systems. researchgate.net
Functionalization Strategies for Introducing the Methanol (B129727) Moiety
The introduction of a methanol group at the 7-position of the dispiro[2.0.2.1]heptane core is a key step in the synthesis of the target compound. This can be achieved either by modifying a pre-existing dispiro[2.0.2.1]heptane derivative or by a targeted synthesis that incorporates the hydroxyl group from the outset.
Derivatization from Precursor Spiro Systems
A common and straightforward method for introducing the methanol moiety is the reduction of a corresponding carboxylic acid or ester derivative. The dispiro[2.0.2.1]heptane-7-carboxylic acid or its ethyl ester are excellent precursors for this transformation. googleapis.comgoogle.com These precursors can be synthesized through the cyclopropanation of bicyclopropylidene with ethyl diazoacetate, followed by hydrolysis if the acid is desired. mpg.de
The reduction of these functional groups to the primary alcohol can be readily achieved using standard reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this purpose, capable of reducing both esters and carboxylic acids to alcohols in high yield. googleapis.comgoogle.com
| Precursor | Reagent | Product | Reaction Type |
|---|---|---|---|
| Ethyl dispiro[2.0.2.1]heptane-7-carboxylate | LiAlH₄ | {dispiro[2.0.2.1]heptan-7-yl}methanol | Ester Reduction |
| Dispiro[2.0.2.1]heptane-7-carboxylic acid | LiAlH₄ | {dispiro[2.0.2.1]heptan-7-yl}methanol | Carboxylic Acid Reduction |
| Dispiro[2.0.2.1]heptane-7-carbaldehyde | Reducing agents (e.g., NaBH₄) | {dispiro[2.0.2.1]heptan-7-yl}methanol | Aldehyde Reduction |
Targeted Synthesis of {dispiro[2.0.2^{4}.1^{3}]heptan-7-yl}methanol
A direct and targeted synthesis of this compound has been documented in the patent literature. googleapis.com This method involves the reduction of ethyl dispiro[2.0.2.1]heptane-7-carboxylate with lithium aluminum hydride (LiAlH₄) in a suitable solvent such as diethyl ether. The reaction proceeds by adding the ester to a slurry of LiAlH₄, followed by stirring to allow the reaction to go to completion. This approach provides a direct route to the desired alcohol from a readily accessible precursor.
Another patent describes a similar targeted synthesis starting from dispiro[2.0.2.1³]heptane-7-carboxylic acid. google.com In this procedure, the carboxylic acid is treated with lithium aluminum hydride in diethyl ether at 0 °C, and the reaction mixture is then stirred at room temperature. This confirms that the reduction of the carboxylic acid is a viable and direct method for the preparation of {dispiro[2.0.2.1]heptan-7-yl}methanol.
These targeted syntheses highlight the importance of the reduction of carbonyl compounds as a key functionalization strategy in the preparation of this specific dispiro[2.0.2.1]heptane derivative.
Chemo-Enzymatic Synthesis Routes for Optically Active Alcohols
The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry, particularly for complex molecules such as dispiro[2.0.2.1]heptane derivatives. Chemo-enzymatic methods, which combine chemical synthesis with highly selective enzymatic reactions, offer a powerful strategy to obtain optically active molecules like this compound. One of the most effective and widely used chemo-enzymatic techniques for resolving racemic alcohols is enzymatic kinetic resolution (EKR).
EKR relies on the ability of enzymes, typically lipases, to selectively catalyze the acylation of one enantiomer of a racemic alcohol at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers, yielding one as the acylated product (ester) and the other as the unreacted alcohol, both in high enantiomeric purity.
In the context of this compound, a key study has demonstrated the successful application of this methodology. researchgate.net The enantioselective enzymatic acylation of the racemic alcohol was effectively carried out using Lipase PS®, a lipase from the microorganism Pseudomonas sp. that is immobilized on Celite. researchgate.net This process resulted in the formation of the corresponding optically active compounds with high enantiomeric excesses (e.e.), reported to be greater than 95%. researchgate.net
The general transformation can be depicted as follows: The racemic this compound is subjected to an acyl donor in the presence of Lipase PS®. The enzyme selectively acylates one of the enantiomers, leaving the other enantiomer largely unreacted. The resulting mixture, consisting of an enantioenriched ester and the unreacted enantioenriched alcohol, can then be separated by standard chromatographic techniques.
While the specific, detailed research findings including reaction conditions (e.g., acyl donor, solvent, temperature, reaction time) and quantitative data (e.g., conversion rates, precise e.e. values of both the ester and the remaining alcohol) from the definitive study are not publicly available, the reported outcome underscores the viability and efficiency of this chemo-enzymatic approach. The successful resolution yielding enantiomeric excesses greater than 95% confirms that Lipase PS® is a highly effective biocatalyst for the kinetic resolution of this specific dispiroheptane derivative. researchgate.net This method provides a crucial pathway to optically active building blocks that are valuable in the synthesis of advanced materials, such as ferroelectric liquid crystalline compounds. researchgate.net
Note on Data Table: A detailed data table of research findings could not be generated as the full text of the primary research article containing specific experimental values for the enzymatic resolution of this compound is not publicly accessible. The available information confirms the success of the method and the high enantiomeric excess achieved.
Reactivity and Mechanistic Investigations of Dispiro 2.0.2^ 4 .1^ 3 Heptan 7 Yl Methanol and Analogues
Reactivity Profiles of Strained Cyclopropyl (B3062369) Rings within the Dispiro Skeleton
The dispiro[2.0.2.1]heptane skeleton is a member of a class of compounds known as [n]triangulanes, which are characterized by the spiro-fusion of cyclopropane (B1198618) rings. The high degree of strain energy in these systems dictates their chemical behavior, often leading to reactions that relieve this strain through ring-opening.
Thermal rearrangements of dispiro[2.0.2.1]heptane derivatives can proceed through various pathways, often initiated by the cleavage of one of the strained cyclopropane rings. Computational studies have explored these rearrangements, identifying different possible modes of initial ring opening. One such mode involves the cleavage of a distal bond of one of the outer cyclopropane rings, leading to the formation of a 1,3-diradical intermediate. Subsequent rearrangement steps can then lead to various products. Another possibility is the cleavage of a bond in the central cyclopropane ring, which can release a significant amount of strain energy. mpg.de
Metal-catalyzed reactions also provide a pathway for the ring-opening of the dispiro[2.0.2.1]heptane skeleton. For instance, in the presence of transition metal catalysts, derivatives of bicyclopropylidene, a related strained system, can undergo cocyclization reactions with alkynes that involve the opening of one cyclopropane ring to form bis-spirocyclopropanated cyclopropylidenecycloheptene derivatives. nrochemistry.com Similarly, palladium-catalyzed additions to bicyclopropylidene can proceed with or without the opening of a cyclopropane ring, depending on the reaction conditions and reagents. nrochemistry.com These examples highlight the propensity of the strained cyclopropyl rings within such spirocyclic systems to participate in reactions that lead to more stable, less strained structures.
The significant strain in the dispiro[2.0.2.1]heptane system is quantified by its enthalpy of formation. Computational studies using B3LYP/6-31g(d,p) level of theory have provided estimates for the enthalpy of formation of dispiro[2.0.2.1]heptane, which are in good agreement with experimental values for related strained hydrocarbons. chemscene.com
Transformations Involving the Hydroxymethyl Functional Group
The hydroxymethyl group attached to the dispiro[2.0.2.1]heptane skeleton at the 7-position provides a handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The primary alcohol of {dispiro[2.0.24.13]heptan-7-yl}methanol can be oxidized to the corresponding aldehyde, dispiro[2.0.2.1]heptane-7-carbaldehyde, using standard oxidation methods. Mild conditions are generally preferred to avoid cleavage of the strained cyclopropane rings. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation are suitable for this transformation. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride followed by a hindered base like triethylamine, is known for its mildness and wide functional group tolerance, making it a good candidate for the oxidation of sensitive substrates. organic-chemistry.orgwikipedia.orgalfa-chemistry.com
Conversely, the aldehyde can be reduced back to the primary alcohol. This reduction can be achieved using common hydride reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). libretexts.orgyoutube.com A patent for the synthesis of CFTR modulators describes the reduction of ethyl dispiro[2.0.2.1]heptane-7-carboxylate to {dispiro[2.0.24.13]heptan-7-yl}methanol using LiAlH4 in THF, demonstrating the compatibility of the dispiro[2.0.2.1]heptane skeleton with this strong reducing agent. google.com
| Transformation | Reagent/Conditions | Product |
| Oxidation of Alcohol | PCC or Swern Oxidation | Aldehyde |
| Reduction of Aldehyde | NaBH4 or LiAlH4 | Alcohol |
| Reduction of Ester | LiAlH4 | Alcohol |
The hydroxyl group of {dispiro[2.0.24.13]heptan-7-yl}methanol can be converted into other functional groups through substitution reactions. For example, it can be transformed into a leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. A patent describes the conversion of the alcohol to 7-(bromomethyl)dispiro[2.0.2.1]heptane. googleapis.com This bromide can then be used in further synthetic manipulations, such as the preparation of 2-dispiro[2.0.2.1]heptan-7-ylacetonitrile by reaction with a cyanide source. googleapis.com
Derivatization of the alcohol can also be achieved through esterification or etherification. Enzymatic acylation has been successfully employed for the enantioselective derivatization of racemic endo-dispiro[2.0.2.1]heptylmethanol using Lipase (B570770) PS®, yielding optically active compounds with high enantiomeric excess. researchgate.net This demonstrates that the hydroxymethyl group is accessible for enzymatic transformations, leading to valuable chiral building blocks. Furthermore, various diesters and dialkyl ethers of related bis(hydroxymethyl)dispiro[2.2.2.2]decane systems have been prepared, indicating that similar derivatizations are feasible for {dispiro[2.0.24.13]heptan-7-yl}methanol. researchgate.net
| Derivatization Reaction | Reagent/Conditions | Product |
| Bromination | Not specified in abstract | 7-(Bromomethyl)dispiro[2.0.2.1]heptane |
| Cyanation | Cyanide source on bromide | 2-dispiro[2.0.2.1]heptan-7-ylacetonitrile |
| Enzymatic Acylation | Lipase PS® | Optically active ester |
Mechanistic Elucidation of Key Reactions (e.g., Cycloadditions, Rearrangements)
Understanding the mechanisms of reactions involving the dispiro[2.0.2.1]heptane framework is crucial for predicting and controlling their outcomes. Both theoretical and experimental methods have been employed to shed light on these intricate processes.
Molecular Electron Density Theory (MEDT) has emerged as a powerful tool for understanding the reactivity of molecules, particularly in the context of cycloaddition reactions. A study focused on the [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes, which are structurally related to the dispiro[2.0.2.1]heptane system, has been conducted within the MEDT framework at the ωB97X-D/6-311G(d,p) computational level. vu.nl
This study revealed that the presence of the cyclopropane ring does not significantly alter the reactivity of the ethylene (B1197577) core, as indicated by the analysis of Conceptual DFT reactivity indices. vu.nl The cycloaddition reactions were found to be non-polar, as evidenced by the very low global electron density transfer (GEDT) at the transition states. vu.nl The regioselectivity of these reactions was determined by the most favorable two-center interaction between the reactants. vu.nl The relief of ring strain in the cyclopropane was found to be a contributing factor to the reduction of the activation enthalpy and the increase in the reaction enthalpy.
Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the reaction pathways and characterizing the transition states of reactions involving the dispiro[2.0.2.1]heptane skeleton.
DFT calculations have been used to study the thermal rearrangement of bicyclopropylidene, a precursor to the dispiro[2.0.2.1]heptane system. These computations have helped to map out the potential energy surface and identify the key intermediates and transition states involved in the rearrangement to methylenespiropentane. mpg.de "Chemical flooding" computations have shown that the initial ring opening of a related triangulane occurs at a distal bond, leading to a trimethylenemethane diradical intermediate. mpg.de
Furthermore, computational studies have been employed to investigate the stability of carbocations derived from the dispiro[2.0.2.1]heptane framework. DFT-level calculations have shown that the spirocyclopropanated cyclopropyl cation is stabilized against ring opening under solvolysis conditions. google.com This stabilization is crucial for understanding the behavior of these species in reactions that proceed through cationic intermediates.
The combination of experimental and computational approaches provides a comprehensive understanding of the reactivity of these highly strained systems. For instance, an experimental charge density study of 7-dispiro[2.0.2.1]heptane carboxylic acid, coupled with ab initio calculations, has provided detailed insights into the electronic structure and bonding characteristics of this molecule. nih.gov
Spectroscopic and Diffraction Based Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework. For {dispiro[2.0.2^{4}.1^{3}]heptan-7-yl}methanol, NMR is crucial for verifying the connectivity of the highly strained spirocyclic system and for establishing the stereochemical relationships between its various protons and carbons.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons of the two cyclopropane (B1198618) rings are anticipated to appear in the upfield region, typically between 0.5 and 1.5 ppm, characteristic of strained three-membered rings. The methine proton at the C7 position, being adjacent to the hydroxymethyl group, would likely resonate further downfield. The diastereotopic protons of the CH₂OH group would be expected to show distinct signals, potentially as a doublet of doublets, due to their different magnetic environments.
The ¹³C NMR spectrum provides complementary information. The spiro carbons (C2 and C4) and the quaternary carbon (C3) would appear as singlets. The cyclopropyl (B3062369) carbons are expected to resonate at relatively low field values for aliphatic carbons, a characteristic feature of such strained rings. The carbon of the hydroxymethyl group (CH₂OH) would be found further downfield due to the deshielding effect of the oxygen atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for {dispiro[2.0.2⁴.1³]heptan-7-yl}methanol
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclopropyl CH₂ | 0.5 - 1.5 | 10 - 25 |
| C7-H | 2.5 - 3.5 | 35 - 45 |
| CH₂OH | 3.5 - 4.0 | 60 - 70 |
| OH | Variable | - |
| Spiro C | - | 20 - 35 |
Note: These are predicted values based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary.
To unambiguously determine the relative stereochemistry, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY experiments reveal through-space interactions between protons that are in close proximity. For this compound, NOESY can establish the spatial relationship between the hydroxymethyl group and the protons on the dispiroheptane framework, thus confirming the endo or exo configuration of the substituent.
For determining the absolute configuration of a chiral sample, specialized NMR techniques, often involving the use of chiral derivatizing agents or chiral solvating agents, can be utilized. These methods introduce diastereomeric environments that can be distinguished in the NMR spectrum, allowing for the assignment of the absolute stereochemistry.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, the most characteristic feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration would likely appear as a strong band in the 1000-1200 cm⁻¹ region. The C-H stretching vibrations of the cyclopropyl rings are expected around 3000-3100 cm⁻¹, a slightly higher frequency than for typical alkanes due to the increased s-character of the C-H bonds in the strained rings. Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the carbon skeleton.
Table 2: Key Predicted Vibrational Frequencies for {dispiro[2.0.2⁴.1³]heptan-7-yl}methanol
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3200 - 3600 (broad) | Weak |
| C-H Stretch (cyclopropyl) | 3000 - 3100 | Strong |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C-O Stretch | 1000 - 1200 | Medium |
Note: These are predicted values. The exact positions and intensities can be influenced by factors such as intermolecular hydrogen bonding.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₂O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (124.18 g/mol ).
Common fragmentation pathways for alcohols include the loss of a water molecule ([M-18]⁺) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The alpha-cleavage would result in the loss of the dispiroheptyl radical, leading to a fragment ion [CH₂OH]⁺ at m/z 31. Another plausible fragmentation is the loss of the hydroxymethyl radical to give a dispiroheptyl cation at m/z 93.
Table 3: Predicted Key Mass Spectrometry Fragments for {dispiro[2.0.2⁴.1³]heptan-7-yl}methanol
| m/z | Proposed Fragment |
|---|---|
| 124 | [M]⁺ (Molecular Ion) |
| 106 | [M - H₂O]⁺ |
| 93 | [M - CH₂OH]⁺ |
Note: The relative intensities of these fragments would depend on the ionization technique used.
X-ray Crystallography for Solid-State Structural Elucidation and Diastereomer Differentiation
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination
For chiral molecules like this compound, Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of enantiomers. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.
By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute stereochemistry of the synthesized compound can be confidently assigned. This method is particularly useful when suitable crystals for X-ray crystallography cannot be obtained.
Computational Chemistry and Theoretical Studies
Ab Initio and Density Functional Theory (DFT) Calculations for Geometrical Optimization
The precise determination of the molecular structure of {dispiro[2.0.2.1]heptan-7-yl}methanol and its parent dispiro[2.0.2.1]heptane framework is fundamental to understanding its properties. High-level ab initio and Density Functional Theory (DFT) calculations have been instrumental in providing optimized geometries that compare well with experimental data where available.
Studies on related dispiro[2.0.2.1]heptane derivatives have employed DFT methods, such as B3LYP with basis sets like 6-31+G(d,p), for accurate geometry optimization. acs.org For the parent dispiro[2.0.2.1]heptane, these calculations predict a highly strained structure with notable bond length variations. The central C-C bond of the four-membered ring, which is shared by the two spiro-cyclopropane units, is particularly affected by the strain.
An experimental charge density study on 7-dispiro[2.0.2.1]heptane carboxylic acid, which is structurally very similar to the title compound, provided precise geometric parameters from X-ray diffraction data at 100 K. These experimental findings are in good agreement with geometries obtained from ab initio calculations, validating the accuracy of the theoretical models. mpg.deiucr.org The study highlighted the necessity of including higher-order functions, such as hexadecapole functions for carbon atoms, in the refinement process to accurately model the electron distribution in such strained systems. mpg.de
Table 1: Selected Optimized Geometrical Parameters for the Dispiro[2.0.2.1]heptane Core
| Parameter | Method | Value | Reference |
|---|---|---|---|
| Central C-C bond length (Å) | X-ray (for carboxylic acid derivative) | ~1.474 | mpg.de |
| Peripheral C-C bond lengths (Å) | X-ray (for carboxylic acid derivative) | ~1.515 | mpg.de |
Note: The values presented are approximate and derived from studies on closely related derivatives. The exact bond lengths for {dispiro[2.0.2.1]heptan-7-yl}methanol would require specific calculations.
Prediction and Validation of Electronic Properties
The electronic properties of the dispiro[2.0.2.1]heptane system are of significant interest due to the unusual bonding characteristics of the strained cyclopropane (B1198618) rings. Theoretical calculations have been employed to predict various electronic features, including optical properties. For instance, time-dependent DFT (TD-DFT) calculations have been successfully used to reproduce the optical rotatory dispersions of optically active dispiro[2.0.2.1]heptane derivatives. acs.org These studies demonstrate the capability of computational methods to predict chiroptical properties with a high degree of accuracy.
The electronic structure is characterized by significant σ-delocalization due to the bent bonds of the cyclopropane rings, which possess considerable π-character. researchgate.net This delocalization influences the molecule's reactivity and its interactions with other molecules. The introduction of a hydroxymethyl substituent at the 7-position is expected to modulate these electronic properties, primarily through inductive effects.
Strain Energy Calculations and Thermodynamic Stability Assessments
The dispiro[2.0.2.1]heptane skeleton is a classic example of a highly strained organic molecule. The strain arises from the deviation of bond angles from the ideal tetrahedral geometry and the eclipsing interactions inherent in the fused-ring system. Computational methods are essential for quantifying this strain energy.
An extended group additivity method, benchmarked against DFT calculations (M06-2X/cc-pVTZ), has been used to estimate the enthalpy of formation for a variety of polycyclic hydrocarbons, including dispiro[2.0.2.1]heptane. researchgate.net These calculations provide a quantitative measure of the thermodynamic instability of the molecule due to its strained nature. High-level composite methods like Gaussian-4 (G4) have also been used to calculate the gas-phase standard state enthalpy of formation for dispiro[2.0.2.1]heptane. acs.org
Table 2: Calculated Enthalpy of Formation and Strain Energy for Dispiro[2.0.2.1]heptane
| Method | Enthalpy of Formation (kJ/mol) | Estimated Strain Energy (kcal/mol) | Reference |
|---|---|---|---|
| G4 Theory | 302.8 | - | acs.org |
| W1BD Theory | 312.5 | - | acs.org |
Despite the high strain energy, the dispiro[2.0.2.1]heptane framework is kinetically stable, requiring significant activation energy for thermal rearrangement or decomposition. The stability of such systems is a testament to the strength of the C-C single bonds, even when highly distorted.
Molecular Dynamics Simulations for Conformational Analysis
Specific molecular dynamics (MD) simulations for {dispiro[2.0.2.1]heptan-7-yl}methanol have not been extensively reported in the literature. However, conformational analysis is crucial for understanding the molecule's behavior, particularly the orientation of the hydroxymethyl substituent. The dispiro[2.0.2.1]heptane core itself is largely rigid due to its fused nature. Therefore, the main conformational freedom arises from the rotation around the C7-C(methanol) and C(methanol)-O bonds.
Computational studies on conformationally complex molecules highlight the importance of identifying the global minimum energy structure, as this can significantly impact the accuracy of calculated thermodynamic properties. acs.org For {dispiro[2.0.2.1]heptan-7-yl}methanol, different staggered conformations of the hydroxymethyl group relative to the dispiroheptane cage would exist, and their relative energies could be determined using quantum chemical calculations. These low-energy conformations would be important for understanding its intermolecular interactions, such as hydrogen bonding in condensed phases.
Hyperconjugation and Orbital Interactions within the Dispiro[2.0.2.1]heptane System
The electronic structure of the dispiro[2.0.2.1]heptane system is heavily influenced by orbital interactions characteristic of cyclopropane rings. The Walsh orbitals of the cyclopropane units, which have significant p-character, can engage in conjugative interactions. In the dispiro[2.0.2.1]heptane skeleton, the spiro-fusion leads to a unique arrangement of these orbitals.
The interaction between the Walsh orbitals of the adjacent cyclopropane rings can lead to a shortening of the central C-C bond and a modification of the electronic properties of the system. These through-bond and through-space interactions are a form of σ-conjugation. The presence of a substituent, such as the hydroxymethyl group, can further influence these interactions through hyperconjugative effects between the C-C and C-O bonds of the substituent and the strained ring system.
Topological Analysis of Charge Density Distributions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing electron density distributions, offering insights into the nature of chemical bonds and intermolecular interactions. An experimental charge density study of 7-dispiro[2.0.2.1]heptane carboxylic acid, a close analogue of the title compound, utilized this approach. mpg.deresearchgate.net
The analysis of the experimental electron density revealed bond critical points (BCPs) for all the C-C bonds, confirming their covalent nature. The properties of these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and character. The study showed that the three-membered rings exhibit features of bent bonds with significant π-character, as expected for cyclopropanes. researchgate.net Furthermore, the analysis of the Laplacian of the electron density revealed the extent of σ-delocalization within the rings. researchgate.net The topological analysis also allowed for a detailed examination of the influence of the substituent on the electronic distribution within the strained skeleton. mpg.de
Derivatization and Structural Modification Strategies for Academic Exploration
Synthesis of Advanced Polycyclic Architectures from the Dispiro[2.0.2.1]heptane Scaffold
The compact and strained nature of the dispiro[2.0.2.1]heptane skeleton makes it an intriguing starting point for the construction of more complex, advanced polycyclic architectures. While direct elaboration from {dispiro[2.0.2^{4}.1^{3}]heptan-7-yl}methanol into intricate cage-like or fused-ring systems is a specialized area of research, the foundational chemistry of the scaffold provides insights into potential synthetic pathways.
One conceptual approach involves leveraging the inherent ring strain of the cyclopropane (B1198618) moieties. Ring-opening reactions, prompted by thermal, photochemical, or catalytic methods, could lead to the formation of larger, fused carbocyclic systems. For instance, transition-metal-catalyzed rearrangements of cyclopropylcarbinyl systems derived from the parent alcohol could initiate cascades to form bicyclo[m.n.o]alkanes.
Furthermore, the central cyclobutane (B1203170) ring can be a focal point for constructing polycyclic systems. Cycloaddition reactions, where the dispiroheptane derivative acts as a dienophile or dipolarophile after suitable functionalization, could be envisioned. For example, conversion of the hydroxymethyl group to a more reactive handle, such as an alkene or alkyne, would pave the way for Diels-Alder or [3+2] cycloadditions, thereby fusing new rings onto the core structure.
Research into related spirocyclic systems has demonstrated the feasibility of such transformations. For example, the synthesis of dispiro[imidazo[4,5-e]thiazolo[3,2-b] vu.nluu.nlclockss.orgtriazine-6,3'-pyrrolidine- 4',3″-indolines] has been achieved through 1,3-dipolar cycloaddition of azomethine ylides to corresponding exocyclic alkenes. nih.gov This strategy could be adapted to derivatives of this compound to build novel heterocyclic polycycles.
Introduction of Diverse Functional Groups for Probing Reactivity
The introduction of a variety of functional groups onto the dispiro[2.0.2.1]heptane core is crucial for probing its reactivity and for developing derivatives with tailored properties. The primary alcohol of this compound serves as a versatile starting point for such modifications.
Standard organic transformations can be employed to introduce a wide array of functionalities. For example, oxidation of the primary alcohol would yield the corresponding aldehyde or carboxylic acid, which are gateways to a multitude of other chemical entities. The carboxylic acid derivative, dispiro[2.0.2.1]heptane-7-carboxylic acid, is a known compound. sigmaaldrich.com This acid can be converted to amides, esters, and other acyl derivatives, allowing for the exploration of the electronic and steric influence of these groups on the strained ring system.
Furthermore, the synthesis of amine derivatives, such as 2-{dispiro[2.0.2^{4}.1^{3}]heptan-7-yl}ethan-1-amine hydrochloride, has been reported, highlighting the accessibility of nitrogen-containing functional groups. enaminestore.com These amines can be further elaborated, for instance, through N-alkylation, acylation, or conversion to quaternary ammonium (B1175870) salts, to study the impact of positively charged centers on the stability and reactivity of the adjacent cyclopropane rings.
A significant area of interest has been the introduction of fluorine atoms, given their profound effect on the physicochemical properties of organic molecules. The synthesis of gem-difluorocyclopropane derivatives of the dispiro[2.0.2.1]heptane system has been explored, particularly in the context of creating novel ferroelectric liquid crystalline compounds. researchgate.net These fluorinated derivatives are typically synthesized via difluorocarbene addition to an appropriate olefinic precursor. researchgate.net
The following table summarizes some key functional group transformations starting from this compound:
| Starting Material | Reagents and Conditions | Product Functional Group | Reference |
| {dispiro[2.0.2.1]heptan-7-yl}methanol | Standard oxidation (e.g., PCC, Swern) | Aldehyde | - |
| {dispiro[2.0.2.1]heptan-7-yl}methanol | Stronger oxidation (e.g., Jones, KMnO4) | Carboxylic Acid | sigmaaldrich.com |
| {dispiro[2.0.2.1]heptan-7-yl}methanol | 1. Tosylation; 2. NaN3; 3. Reduction | Primary Amine | enaminestore.com |
| Olefinic precursor | :CF2 source (e.g., TMSCF3/NaI) | gem-Difluoride | researchgate.net |
These functionalized derivatives serve as valuable probes to understand the electronic communication between substituents and the strained carbocyclic core, as well as to investigate the unique reactivity patterns imparted by the dispiro[2.0.2.1]heptane framework.
Stereocontrolled Derivatization for Enantiomeric Purity Studies
The development of stereocontrolled synthetic methods is paramount for accessing enantiomerically pure derivatives of this compound, which are essential for applications in areas such as chiral catalysis and materials science. The inherent chirality of many dispiro[2.0.2.1]heptane derivatives, arising from the specific spatial arrangement of the spiro-fused rings, necessitates such stereoselective approaches.
One of the most effective strategies for achieving enantiomeric purity in this system is through enzymatic resolution. Research has shown that the enantioselective enzymatic acylation of racemic endo-disubstituted dispiro[2.0.2.1]heptylmethanols, including the parent compound, can provide optically active compounds with high enantiomeric excesses (>95% ee). researchgate.net Lipases, such as Lipase (B570770) PS®, are particularly effective for this kinetic resolution. researchgate.net The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric purity.
The following table presents data from a study on the enzymatic resolution of a dispiro[2.0.2.1]heptane derivative, illustrating the high degree of stereocontrol achievable:
| Substrate | Enzyme | Acylating Agent | Time (h) | Conversion (%) | Enantiomeric Excess of Product (% ee) | Enantiomeric Excess of Starting Material (% ee) |
| rac-endo-dispiro[2.0.2.1]heptylmethanol | Lipase PS® | Vinyl Acetate | 24 | 50 | >99 | >99 |
This enzymatic approach provides a practical route to both enantiomers of the target molecule and its derivatives. The resulting enantiopure alcohols and esters can then be used as chiral building blocks for the synthesis of more complex, stereochemically defined molecules. For example, optically active dispiro[2.0.2.1]heptane derivatives have been utilized in the synthesis of novel ferroelectric liquid crystalline compounds, where the stereochemical purity is critical for the material's properties. researchgate.net
Beyond enzymatic methods, diastereoselective reactions can also be employed to control stereochemistry. For instance, the rhodium-catalyzed cyclopropanation of an alkene with a chiral auxiliary has been used to introduce a cyclopropyl (B3062369) moiety with high diastereoselectivity in the synthesis of spirocyclic amino acid analogues. beilstein-journals.org A similar strategy could be envisioned for the elaboration of derivatives of this compound, where a chiral catalyst or auxiliary directs the stereochemical outcome of a ring-forming or functionalization reaction.
Examination of Substituent Effects on Core Reactivity and Conformation
The rigid and strained nature of the dispiro[2.0.2.1]heptane core makes it a fascinating system for studying the effects of substituents on reactivity and conformation. The placement of functional groups at the 7-position, as in this compound and its derivatives, can significantly influence the electronic and steric properties of the entire molecule.
Substituents can exert their influence through a combination of inductive and field effects. Electron-withdrawing groups, such as a carboxylic acid or a trifluoromethyl group, are expected to decrease the electron density in the cyclopropane rings, potentially affecting their stability and susceptibility to nucleophilic attack or rearrangement. Conversely, electron-donating groups, like an amino or methoxy (B1213986) group, would increase the electron density, which could influence the molecule's behavior in electrophilic reactions.
Computational studies on related strained systems, such as dispirophosphiranes and their isovalent dispirocyclopropanes, have shown that spirofusion with small rings leads to a tightening of the central three-membered ring. uu.nl This suggests that substituents on the dispiro[2.0.2.1]heptane framework could modulate the strain energy of the system, thereby influencing its reactivity.
Experimental investigations into these effects could involve kinetic studies of reactions at or near the dispiro[2.0.2.1]heptane core with a series of derivatives bearing different substituents. For example, measuring the rates of solvolysis of corresponding tosylates or the pKa values of carboxylic acid derivatives would provide quantitative data on the electronic effects transmitted through the strained framework. Spectroscopic techniques, such as NMR, can be used to probe conformational changes induced by different substituents.
The following table outlines a hypothetical study to examine substituent effects:
| Substituent (at C-7) | Expected Electronic Effect | Potential Impact on Reactivity | Proposed Experimental Probe |
| -CH2OH | Weakly electron-donating | Baseline reactivity | - |
| -COOH | Electron-withdrawing | Decreased nucleophilicity of cyclopropanes | pKa measurement |
| -NH2 | Electron-donating | Increased nucleophilicity of cyclopropanes | Rate of reaction with an electrophile |
| -CF3 | Strongly electron-withdrawing | Increased acidity of adjacent C-H bonds | H/D exchange studies |
Through systematic derivatization and detailed physicochemical studies, a deeper understanding of the structure-property relationships within the unique dispiro[2.0.2.1]heptane system can be achieved.
Future Research Perspectives and Emerging Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of dispiro[2.0.2.1]heptane derivatives has traditionally involved multi-step processes. A significant future direction lies in the development of more efficient, scalable, and environmentally benign synthetic strategies.
Current research has demonstrated the utility of enzymatic resolutions for producing optically active dispiro[2.0.2.1]heptane derivatives. For instance, enantioselective enzymatic acylation using Lipase (B570770) PS® has been successfully employed to synthesize enantiomerically pure materials. researchgate.net This biocatalytic approach offers a greener alternative to traditional chemical resolutions and is a promising area for further development. Future work could focus on screening a wider range of enzymes and optimizing reaction conditions to improve yields and enantioselectivity for a broader scope of substrates.
Another avenue involves exploring novel catalytic systems, such as transition-metal-catalyzed cyclopropanation reactions, to construct the strained spirocyclic core in a more direct manner. The development of one-pot or tandem reaction sequences that minimize intermediate purification steps would also contribute to more sustainable synthetic protocols. For example, the dehalogenative coupling of 7,7-dibromo uu.nltriangulane has been shown to be an efficient method for creating related structures and could be adapted for greater efficiency. researchgate.net The goal is to move beyond stoichiometric reagents towards catalytic methods that reduce waste and improve atom economy, making these valuable building blocks more accessible for various applications.
Advanced Spectroscopic Techniques for Elucidating Dynamic Processes
The rigid and strained nature of the dispiro[2.0.2.1]heptane skeleton imparts unique spectroscopic signatures. Future research will increasingly rely on advanced spectroscopic methods to gain a deeper understanding of the structure, bonding, and dynamic behavior of these molecules.
Experimental charge density studies, which have been performed on derivatives like 7-dispiro[2.0.2.1]heptane carboxylic acid, provide invaluable information about the electron distribution in the strained rings. uni-goettingen.de Expanding these studies to a wider range of derivatives will help in quantifying the effects of different substituents on the electronic structure.
Furthermore, advanced mass spectrometry techniques, such as Electron Ionization (EI) Mass Spectrometry, have been identified as diagnostic tools for spiro hydrocarbons containing cyclopropane (B1198618) rings. aip.org The characteristic fragmentation patterns, including the appearance of prominent [M-H]+ ions, can be used for structural elucidation of new derivatives. aip.org Future investigations could employ tandem mass spectrometry and ion mobility spectrometry to probe the gas-phase chemistry and conformational landscape of these strained systems in greater detail. Solid-state NMR and advanced 2D NMR techniques in solution will also be crucial for characterizing the precise three-dimensional structures and intramolecular dynamics.
Deeper Theoretical Insights into Strain and Reactivity Relationships
The high ring strain of the dispiro[2.0.2.1]heptane system is fundamental to its reactivity and properties. While the hydrocarbon archetype, cyclopropane, has a ring strain of approximately 27.5 kcal/mol, the fusion of multiple cyclopropane rings in the dispiro[2.0.2.1]heptane (also known as uu.nltriangulane) framework results in a significantly higher strain energy. uu.nl
Computational chemistry is a powerful tool for dissecting the relationship between this strain and the molecule's chemical behavior. Ab initio calculations have been used to determine the heats of formation (ΔHf) and strain energies (SE) for uu.nltriangulane and related structures. acs.org These theoretical studies provide quantitative insights that are often difficult to obtain experimentally. For example, G2MP2 theory calculations estimate the strain energy of uu.nltriangulane to be 100.5 kcal/mol. acs.org
Future theoretical work should focus on:
Reaction Modeling: Simulating reaction pathways to predict the regioselectivity and stereoselectivity of reactions involving the opening of the cyclopropane rings.
Substituent Effects: Systematically studying how different functional groups at the 7-position, such as the methanol (B129727) group in the title compound, influence the strain distribution and reactivity of the entire framework.
Excited State Dynamics: Investigating the photochemical properties and potential for strain-release-driven reactions in electronically excited states.
A comparative analysis of the calculated strain energies for cyclopropane, spiropentane, and uu.nltriangulane highlights the progressive increase in strain with each additional spiro-fused ring.
| Compound | IUPAC Name | ΔHf (kcal/mol) acs.org | Strain Energy (SE) (kcal/mol) acs.org |
| Cyclopropane | Cyclopropane | 12.6 | 28.0 |
| Spiropentane | Spiro[2.2]pentane | 44.3 | 64.6 |
| uu.nlTriangulane | Dispiro[2.0.2.1]heptane | 75.3 | 100.5 |
These deeper theoretical insights will be crucial for designing new molecules with tailored reactivity and for understanding the fundamental principles governing the chemistry of highly strained polycyclic systems. acs.org
Exploration of Dispiro[2.0.2.1]heptane as a Versatile Synthetic Synthon
Perhaps the most exciting future direction is the expanding use of the dispiro[2.0.2.1]heptane core as a versatile building block, or synthon, in the synthesis of complex functional molecules. Its rigid, three-dimensional structure makes it an attractive scaffold for introducing precise spatial arrangements of functional groups.
In materials science , optically active dispiro[2.0.2.1]heptane derivatives have been incorporated into phenylpyrimidine structures to create novel ferroelectric liquid crystalline compounds with unique physical properties. researchgate.netuni-goettingen.de The defined geometry of the dispiroheptane unit is key to inducing the desired mesogenic phases. Future work will likely explore the synthesis of new polymers and advanced materials where this strained core can impart desirable thermal, optical, or electronic properties.
In medicinal chemistry , the dispiro[2.0.2.1]heptane moiety is emerging as a valuable bioisostere for other common chemical groups, offering a novel way to explore chemical space. A prominent example is the incorporation of a {dispiro[2.0.2.1]heptan-7-yl}ethoxy group into a potent modulator of the cystic fibrosis transmembrane conductance regulator (CFTR), a compound being investigated for the treatment of cystic fibrosis. google.com The rigid, non-planar structure of the dispiroheptane can help to optimize ligand-protein interactions and improve pharmacokinetic properties. Further exploration of this scaffold in drug discovery programs is a highly promising research avenue.
The availability of functionalized derivatives such as dispiro[2.0.2.1]heptane-7-carboxylic acid and dispiro[2.0.2.1]heptane-7-carbaldehyde provides convenient starting points for a wide range of chemical transformations, further enhancing the utility of this framework as a synthetic synthon. synthonix.com
Q & A
Q. Advanced
- Nucleophilic Substitution : The hydroxymethyl group undergoes SN2 reactions with alkyl halides, facilitated by the sp³-hybridized carbon and strain-induced polarization of the C-O bond. Steric hindrance from the spiro system may slow kinetics, requiring optimized conditions (e.g., polar aprotic solvents) .
- Electrophilic Addition : The strained cyclopropane rings participate in [3+2] cycloadditions with electron-deficient dienophiles (e.g., nitroolefins), as predicted by frontier molecular orbital theory .
How can researchers address discrepancies in reported neuroprotective activity across studies?
Advanced
Conflicting data on neuroprotection (e.g., in Alzheimer’s models) may arise from:
- Structural Variants : Impurities in synthetic batches or differences in substituent placement (e.g., amine vs. methanol derivatives) .
- Assay Conditions : Variability in cell permeability or metabolic stability (e.g., esterase-mediated hydrolysis in vitro vs. in vivo).
Resolution Strategies : - Batch Characterization : Use HPLC-MS and NMR to confirm purity and regioisomeric identity.
- Comparative Studies : Test analogs (e.g., carboxylic acid derivatives) under standardized assays (e.g., Aβ aggregation inhibition) .
How does the compound’s reactivity compare to structurally similar spirocyclic analogs?
Q. Advanced
What strategies optimize synthetic routes to improve yield and scalability?
Q. Advanced
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of intermediates.
- Flow Chemistry : Continuous processing to mitigate decomposition of strained intermediates.
- Computational Modeling : DFT calculations to predict transition-state energies and optimize reaction conditions .
Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?
Q. Advanced
- X-ray Crystallography : Resolves spiro connectivity and torsional angles.
- Dynamic NMR : Probes ring-flipping dynamics in the dispiro system.
- Cyclic Voltammetry : Measures redox behavior of the hydroxymethyl group .
What challenges arise in formulating this compound for biological studies, and how are they addressed?
Q. Advanced
- Solubility : Low aqueous solubility due to hydrophobicity of the spiro core. Solutions : Use co-solvents (DMSO/PEG) or prodrug strategies (e.g., phosphate esters).
- Stability : Susceptibility to oxidation. Mitigation : Store under inert gas (N₂/Ar) and add antioxidants (e.g., BHT) .
How can computational modeling predict the compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
